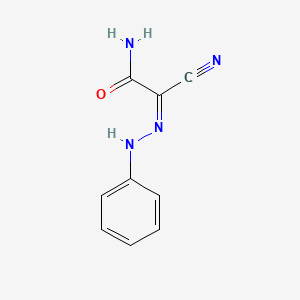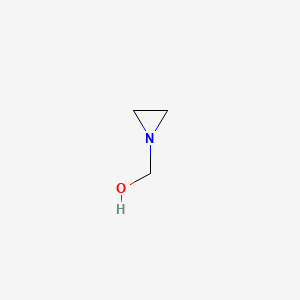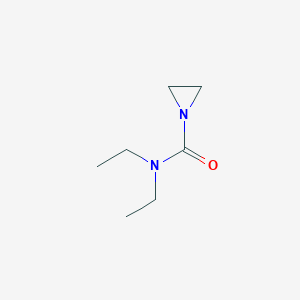
2-Phenylhydrazono-2-cyanoacetamide
Overview
Description
2-Phenylhydrazono-2-cyanoacetamide is a chemical compound with the molecular formula C9H8N4O and a molecular weight of 188.19 g/mol .
Synthesis Analysis
The synthesis of cyanoacetamides, such as 2-Phenylhydrazono-2-cyanoacetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . A novel protocol has been constructed for the synthesis of four types of pyridin-2-ones via solvent-free cascade reactions of 2-cyanoacetamides, various ketones, and acetone via multicomponent reactions to prepare target compounds with good to excellent yields .Molecular Structure Analysis
The molecular structure of 2-Phenylhydrazono-2-cyanoacetamide can be found in various chemical databases .Chemical Reactions Analysis
2-Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH. These chemical properties have been used to design different heterocyclic moieties with different ring sizes . A novel protocol has been constructed for the synthesis of four types of pyridin-2-ones via solvent-free cascade reactions of 2-cyanoacetamides, various ketones, and acetone via multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenylhydrazono-2-cyanoacetamide can be found in various chemical databases .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
2-Phenylhydrazono-2-cyanoacetamide is utilized in synthesizing various heterocyclic compounds with antimicrobial properties. For instance, it serves as a precursor in the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives. These compounds demonstrate promising antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Heterocyclic Synthesis and Antimicrobial Activities
2-Phenylhydrazono-2-cyanoacetamide is key in creating a wide variety of heterocyclic substances, particularly in the synthesis of indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown strong antimicrobial activities against various bacteria and yeast, indicating their significance in medicinal chemistry (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Precursor to Heterocyclic Derivatives
This compound is used to prepare cyanoacetamides, which are further transformed into various heterocyclic derivatives like pyrazolo[3,4-d]pyrimidin-4-ones, and 1,2,3-triazolo[4,5-d]pyrimidines. These derivatives have potential applications in pharmaceuticals and chemical industries due to their varied biological activities (Makhseed, Ibrahim, Abdel-Motaleb, Makhlouf, & Elnagdi, 2007).
In Vivo and In Vitro Anti-inflammatory Applications
In the synthesis of 2(1H)-pyridone molecules bearing a 4-hydroxyphenyl moiety, 2-Phenylhydrazono-2-cyanoacetamide plays a crucial role. These molecules, after undergoing in-vivo and in-vitro examination, have shown significant anti-inflammatory, ulcerogenic, and antipyretic properties. Their physicochemical and ADME traits are predicted to be beneficial for potential medicinal applications (Fayed, Bayoumi, Saleh, Ezz Al-Arab, & Ammar, 2021).
Reactivity in Synthesizing Diverse Derivatives
The reactivity of 2-Phenylhydrazono-2-cyanoacetamide is explored in synthesizing various derivatives like pyrazole, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives. These derivatives have potential applications in organic synthesis and pharmaceuticals due to their varied chemical properties and biological activities (Khalil, Sayed, & Raslan, 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1Z)-2-amino-N-anilino-2-oxoethanimidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-6-8(9(11)14)13-12-7-4-2-1-3-5-7/h1-5,12H,(H2,11,14)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCUREMCNYCTHN-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/C#N)\C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420823 | |
| Record name | 2-Phenylhydrazono-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylhydrazono-2-cyanoacetamide | |
CAS RN |
20923-20-0 | |
| Record name | 2-Phenylhydrazono-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CYANO-2-(PHENYLHYDRAZONO)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[3-(Dimethylamino)propyl]-indole-3-acetamide](/img/structure/B3064810.png)




